4-(Bromomethyl)benzophenone

ATRP Photoinitiator Synthesis Polymer Chemistry

Select 4-(Bromomethyl)benzophenone for quantitative nucleophilic substitution and radical grafting unattainable with non-halogenated analogs like 4-methylbenzophenone. The mono-bromomethyl functionality is essential for end-functionalized polymer architectures, delivering a superior 91% ATRP synthesis yield—nearly double the bis-functional analog. This enables cost-efficient, well-defined photoactive initiator production, while the benzylic bromide handle achieves >99% purity in hydroxymethyl derivatization for smart membrane surfaces. For predictable, high-yield synthesis, this specific mono-bromomethyl variant is non-negotiable.

Molecular Formula C14H11BrO
Molecular Weight 275.14 g/mol
CAS No. 32752-54-8
Cat. No. B1266169
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Bromomethyl)benzophenone
CAS32752-54-8
Molecular FormulaC14H11BrO
Molecular Weight275.14 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)CBr
InChIInChI=1S/C14H11BrO/c15-10-11-6-8-13(9-7-11)14(16)12-4-2-1-3-5-12/h1-9H,10H2
InChIKeyRYULULVJWLRDQH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Bromomethyl)benzophenone (CAS 32752-54-8) Procurement Guide: Quantified Differentiation for Photoinitiator & Polymer Chemistry


4-(Bromomethyl)benzophenone (CAS: 32752-54-8) is a benzophenone derivative characterized by a reactive bromomethyl group at the para position of one phenyl ring [1]. This dual functionality—a UV-active benzophenone core and a benzylic halide leaving group—enables its use as a monomer in polymer production and as a key intermediate for synthesizing tailored photoinitiators [1]. Unlike simple benzophenone, the bromomethyl handle allows for covalent attachment to polymer backbones or surfaces, imparting photoactivity for crosslinking and smart material applications [2].

4-(Bromomethyl)benzophenone (CAS 32752-54-8): Why Analog Substitution Compromises Experimental Reproducibility and Material Performance


In photoinitiator and polymer chemistry, substituting a generic benzophenone derivative for 4-(Bromomethyl)benzophenone is not scientifically equivalent. The benzylic bromide functionality is the critical differentiator, enabling quantitative nucleophilic substitution and radical grafting reactions that are inaccessible to non-halogenated analogs like 4-methylbenzophenone [1]. Furthermore, the choice between a mono-bromomethyl or bis-bromomethyl derivative directly dictates whether the resulting material is end-functionalized (chain extension) or crosslinked (network formation) [2]. The following quantitative evidence demonstrates why procurement of the specific mono-bromomethyl variant is essential for predictable, high-yield synthesis and controlled polymer architecture.

Quantitative Differentiation Evidence: 4-(Bromomethyl)benzophenone vs. Closest Analogs for Scientific Selection


Synthesis Yield Superiority: 4-(Bromomethyl)benzophenone vs. 4,4'-Bis(bromomethyl)benzophenone in ATRP Initiator Preparation

In a direct head-to-head synthesis of photoactive ATRP initiators using an identical urea hydrogen peroxide/aqueous HBr methodology, the mono-bromomethyl derivative (4-bromomethylbenzophenone) was obtained in a 91% yield, while the bis-bromomethyl analog (4,4′-dimethylbenzophenone, which yields 4,4′-bis(bromomethyl)benzophenone) was produced in only a 46% yield [1]. This indicates a significantly higher efficiency for the mono-functionalized compound under these conditions.

ATRP Photoinitiator Synthesis Polymer Chemistry

Synthesis Yield for Key Intermediate: 4-(Bromomethyl)benzophenone vs. 4-Methylbenzophenone

The bromination of 4-methylbenzophenone to yield 4-(bromomethyl)benzophenone proceeds with a yield of 70.7% when using N-bromosuccinimide (NBS) as the halogenating agent [1]. This represents a well-defined, quantitative conversion from the non-halogenated precursor, enabling precise stoichiometric planning in multi-step syntheses.

Organic Synthesis Halogenation Process Chemistry

Hydrolytic Stability and Downstream Utility: High-Yield Conversion to 4-Hydroxymethylbenzophenone

The reactive bromomethyl group in 4-(Bromomethyl)benzophenone facilitates a high-yield hydrolysis to 4-hydroxymethylbenzophenone, a versatile intermediate for polymer grafting. Under phase transfer catalysis with triethylbenzylammonium chloride, this reaction achieves an 84.4% yield, and the final product can be obtained with >99% purity after recrystallization [1].

Polymer Functionalization Phase Transfer Catalysis Smart Materials

Photochemical Reactivity: Enhanced Omega-Bond Cleavage Efficiency vs. Chloro-Analog

A study on the photochemical profiles of m-halomethylbenzophenones revealed a stark difference in excited-state reactivity. For the bromo-analog (m-BMBP), ω-bond cleavage occurs efficiently from both the lowest excited singlet (S1) and triplet (T1) states upon direct excitation and triplet sensitization. In contrast, for the chloro-analog (m-CMBP), ω-bond cleavage is restricted to only the S1 state, with no cleavage observed in the T1 state [1]. This provides a fundamental, quantitative difference in the photochemical pathway and radical generation potential.

Photochemistry Laser Photolysis Radical Generation

Validated Application Scenarios for 4-(Bromomethyl)benzophenone (CAS 32752-54-8) Based on Quantitative Evidence


High-Yield Synthesis of Mono-Functionalized ATRP Photoinitiators

For researchers requiring a photoactive initiator for Atom Transfer Radical Polymerization (ATRP), 4-(Bromomethyl)benzophenone is the demonstrated superior choice. Quantitative evidence confirms its synthesis yield of 91% under mild conditions, which is nearly double the 46% yield obtained for the bis-functional analog [3]. This ensures a more efficient and cost-effective route to well-defined, end-functionalized polymers.

Synthesis of 4-Hydroxymethylbenzophenone for Polymer Grafting and Surface Modification

The bromomethyl group is essential for generating the 4-hydroxymethyl derivative, a key building block for creating photoactive polymers and functionalized surfaces. The hydrolysis reaction proceeds with a proven high yield of 84.4% and can achieve final product purity above 99%, as demonstrated in the synthesis of smart polymer membranes [3]. This reaction is not feasible with 4-methylbenzophenone.

Fundamental Photochemical Studies Requiring Multi-State Radical Generation

For investigations into photochemical mechanisms, 4-(Bromomethyl)benzophenone (or its meta-isomer) provides a unique advantage over the chloro-analog. Laser photolysis studies have shown that the bromo compound undergoes ω-bond cleavage from both its singlet (S1) and triplet (T1) excited states, whereas the chloro-analog's cleavage is confined to the singlet state [3]. This makes the bromomethyl derivative a more versatile and informative probe for studying photoinduced radical processes.

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